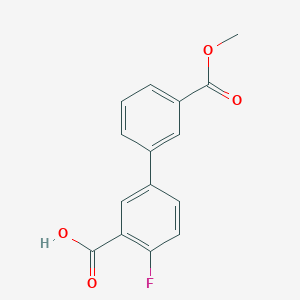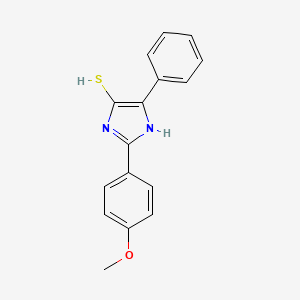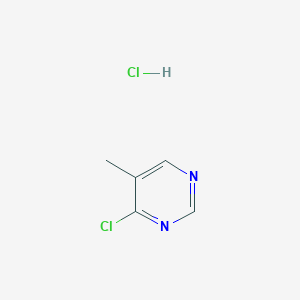
4-Chlor-5-methylpyrimidin-Hydrochlorid
Übersicht
Beschreibung
4-Chloro-5-methylpyrimidine hydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N2 and its molecular weight is 165.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-methylpyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methylpyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
4-Chlor-5-methylpyrimidin-Hydrochlorid: ist ein wichtiger Baustein bei der Synthese verschiedener Antikrebsmittel. Pyrimidinderivate, einschließlich derer mit der 4-Chlor-5-methyl-Substitution, haben sich als wirksame Antitumoraktivitäten erwiesen . Diese Verbindungen können als DNA-Topoisomerase-II-Inhibitoren wirken, die für die Replikation von Krebszellen von entscheidender Bedeutung sind und so deren Wachstum hemmen .
Antimikrobielle und antifungale Anwendungen
Der Pyrimidinkern von This compound ist auch bei der Entwicklung antimikrobieller und antifungaler Mittel von Bedeutung. Die strukturelle Vielfalt von Pyrimidin ermöglicht die Synthese von Verbindungen, die eine breite Palette bakterieller und fungaler Krankheitserreger bekämpfen können .
Antivirale und Anti-HIV-Eigenschaften
Untersuchungen haben gezeigt, dass Pyrimidinderivate bei der Behandlung von Virusinfektionen, einschließlich HIV, wirksam sein können. Durch Modifizieren des Pyrimidingerüsts können Wissenschaftler Verbindungen herstellen, die virale Replikationsprozesse stören .
Kardiovaskuläre Therapeutika
Die Vielseitigkeit von This compound erstreckt sich auch auf die Kardiovaskularmedizin. Pyrimidin-basierte Verbindungen wurden zur Entwicklung kardiovaskulärer Mittel verwendet, einschließlich Antihypertensiva, die zur Kontrolle des Blutdrucks beitragen .
Entzündungshemmende und analgetische Wirkungen
Pyrimidinderivate sind bekannt für ihre entzündungshemmenden und analgetischen Eigenschaften. Sie können die Expression und Aktivität wichtiger Entzündungsmediatoren hemmen und so Linderung von Entzündungen und Schmerzen verschaffen .
Antidiabetische Anwendungen
Die Derivate der Verbindung wurden auf ihr Potenzial zur Behandlung von Diabetes untersucht. Als DPP-IV-Inhibitoren können sie eine Rolle bei der Regulierung des Blutzuckerspiegels bei Diabetikern spielen .
Neuroprotektion und Augentherapien
Im Bereich der Neurologie wurden Verbindungen auf Basis von This compound auf ihre neuroprotektiven Eigenschaften untersucht, insbesondere im Zusammenhang mit dem Schutz der retinalen Ganglienzellen und der Gefäßrelaxation für okuläre Ziliarkarterien .
Agrochemische Anwendungen
Obwohl nicht direkt mit der Humanmedizin verwandt, ist die Pyrimidinstruktur auch in der agrochemischen Industrie von Bedeutung. Sie dient als Vorläufer für Verbindungen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen .
Eigenschaften
IUPAC Name |
4-chloro-5-methylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWAWOUFZPLBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)
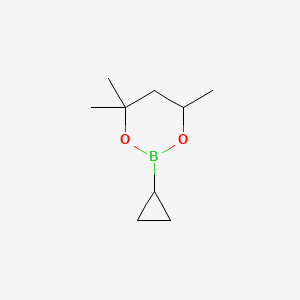
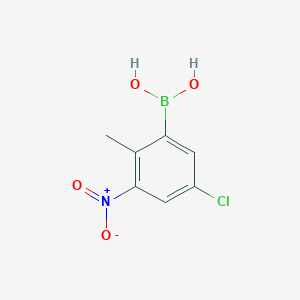


![1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)
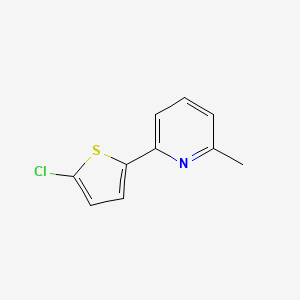
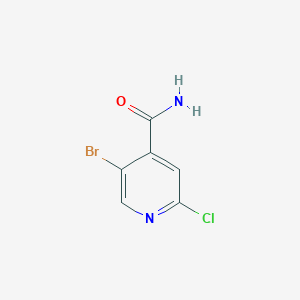
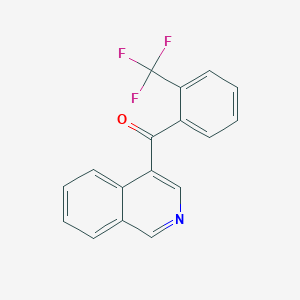

![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)

